molecular formula C17H12N2O4 B398847 4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-3,5-pyrazolidinedione

4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-3,5-pyrazolidinedione

Cat. No.: B398847
M. Wt: 308.29g/mol
InChI Key: ZAWWTLSEDJEYJA-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-3,5-pyrazolidinedione is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a pyrazolone core, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-3,5-pyrazolidinedione typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-3,5-pyrazolidinedione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-3,5-pyrazolidinedione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .

Medicine

In medicine, this compound has shown promise as an anti-inflammatory and analgesic agent. Its ability to modulate specific biological pathways makes it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features allow for the design of polymers and other materials with specific functionalities .

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-3,5-pyrazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(1,3-Benzodioxol-5-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
  • (E)-3-(1,3-Benzodioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one
  • (E)-1-(1,3-Benzodioxol-5-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Uniqueness

What sets 4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-3,5-pyrazolidinedione apart from similar compounds is its unique combination of a benzodioxole ring, a pyrazolone core, and a phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H12N2O4

Molecular Weight

308.29g/mol

IUPAC Name

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C17H12N2O4/c20-16-13(8-11-6-7-14-15(9-11)23-10-22-14)17(21)19(18-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,20)/b13-8+

InChI Key

ZAWWTLSEDJEYJA-MDWZMJQESA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Origin of Product

United States

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